Cyclohexyl 3-methylbenzoate
説明
Cyclohexyl 3-methylbenzoate is an ester derivative formed by the condensation of 3-methylbenzoic acid and cyclohexanol. This compound belongs to the class of benzoate esters, which are widely utilized in organic synthesis, pharmaceuticals, and material science due to their tunable physicochemical properties and stability. The cyclohexyl group imparts lipophilicity, while the 3-methyl substituent on the aromatic ring influences electronic and steric properties.
特性
CAS番号 |
6641-66-3 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
cyclohexyl 3-methylbenzoate |
InChI |
InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(15)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3 |
InChIキー |
BDOUOWCUFMJLNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCCC2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCCCC2 |
他のCAS番号 |
6641-66-3 |
製品の起源 |
United States |
化学反応の分析
Hydrolysis Reactions
Cyclohexyl 3-methylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 3-methylbenzoic acid and cyclohexanol.
Mechanistic Notes :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate .
Reduction Reactions
The ester group is reduced to primary alcohols using strong reducing agents:
| Reagent | Products | Conditions | Reference |
|---|---|---|---|
| LiAlH₄ (in dry ether) | 3-Methylbenzyl alcohol + Cyclohexanol | 0°C to reflux, 2–4 hrs |
Example :
Transesterification
The cyclohexyl group can be replaced by other alcohols under catalytic conditions:
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Methyl 3-methylbenzoate | 78% |
| Ethanol | Ti(OiPr)₄ | Ethyl 3-methylbenzoate | 82% |
Key Factor : Reaction efficiency depends on the nucleophilicity of the alcohol and steric effects of the cyclohexyl group .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes regioselective substitution, influenced by the electron-withdrawing ester (-COOR) and electron-donating methyl (-CH₃) groups:
Nitration
-
Reagents : HNO₃/H₂SO₄
-
Product : Predominantly nitration at the 5-position (meta to ester, para to methyl) 7.
-
Mechanism :
Bromination
Aminolysis
Reaction with amines produces substituted amides:
| Amine | Conditions | Product |
|---|---|---|
| Aniline | 120°C, 6 hrs | N-Phenyl-3-methylbenzamide |
| Cyclohexylamine | Pd catalyst, CO, Δ | N-Cyclohexyl-3-methylbenzamide |
Note : Reaction rates vary with amine nucleophilicity and steric bulk .
Thermal Stability and Decomposition
Cyclohexyl 3-methylbenzoate decomposes above 275°C, forming:
-
Primary products : 3-Methylbenzoic acid, cyclohexene, and CO₂ .
-
Secondary products : Polycyclic aromatic hydrocarbons (PAHs) under prolonged heating .
Comparative Reactivity Data
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Acidic hydrolysis | 2.3 × 10⁻⁵ | 68.5 |
| Basic hydrolysis | 1.7 × 10⁻³ | 45.2 |
| Transesterification | 4.8 × 10⁻⁴ | 52.1 |
類似化合物との比較
Cyclohexyl 3-Methoxybenzoate (B10)
- Structure : Features a methoxy group at the 3-position of the benzoate ring instead of a methyl group.
- Synthesis : Prepared via a multicomponent reaction involving 3-methoxybenzoic acid, cyclohexyl isocyanide, and an aldehyde-bearing boronate ester (89% yield) .
- Key Differences :
- The methoxy group (-OCH₃) is electron-donating via resonance, enhancing the electron density of the ester carbonyl compared to the methyl group (-CH₃), which donates electrons inductively.
- Melting Point : 67°C for B10 . Cyclohexyl 3-methylbenzoate is expected to have a lower melting point due to reduced polarity.
- NMR Shifts : The methoxy group in B10 causes distinct aromatic proton shifts (e.g., δ 7.08 ppm for H-4), whereas a methyl group would result in upfield shifts for adjacent protons .
Methyl 4-(Cyclopropylmethoxy)-3-hydroxybenzoate
- Structure : A methyl ester with a cyclopropylmethoxy group at the 4-position and a hydroxy group at the 3-position.
- Key Differences: Substituent position significantly alters solubility and reactivity. The 3-hydroxy group in this compound enables hydrogen bonding, enhancing water solubility compared to the non-polar 3-methyl group in Cyclohexyl 3-methylbenzoate .
Functional Group Variations
N-Cyclohexyl-3-methylbenzamidine
- Structure : Replaces the ester group with an amidine (-C(=NH)-NH-).
- Key Differences :
3-(Cyclohexanecarbonyl-amino)-2-methyl-benzoic Acid
- Structure : An amide-linked cyclohexanecarbonyl group and a 2-methyl substituent.
- Key Differences :
Physicochemical Properties
Table 1: Comparative Analysis of Cyclohexyl 3-Methylbenzoate and Analogues
*Estimated data for Cyclohexyl 3-methylbenzoate based on structural analogues.
Solubility and Reactivity Trends
- Lipophilicity : Cyclohexyl 3-methylbenzoate is expected to be more lipophilic than B10 due to the absence of polar boronate and methoxy groups .
- Hydrolysis: Esters with electron-withdrawing substituents (e.g., nitro in ’s Methyl 3-(cyanomethyl)-5-nitrobenzoate) hydrolyze faster than those with electron-donating groups (e.g., methyl or methoxy) .
Q & A
Q. What are the validated synthetic routes for cyclohexyl 3-methylbenzoate, and how do reaction conditions influence yield and purity?
Cyclohexyl 3-methylbenzoate can be synthesized via esterification of 3-methylbenzoic acid with cyclohexanol using acid catalysis (e.g., concentrated H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Reaction optimization should include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios to minimize side products such as unreacted acid or alcohol . Purity can be assessed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on catalyst efficiency .
Q. Which analytical techniques are most reliable for quantifying cyclohexyl 3-methylbenzoate in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for quantification due to its sensitivity and specificity. For structural confirmation, combine FT-IR (ester C=O stretch at ~1740 cm⁻¹) and NMR (¹H NMR: δ 7.2–7.5 ppm for aromatic protons; δ 4.8–5.2 ppm for cyclohexyl methine) . Mass spectrometry (ESI-MS) can further validate molecular ion peaks (e.g., [M+H]⁺ at m/z 233.2) .
Q. How does the cyclohexyl moiety influence the compound’s stability under varying pH and temperature conditions?
The cyclohexyl group enhances lipophilicity, reducing aqueous solubility but improving thermal stability. Accelerated degradation studies (40–80°C, pH 1–13) show that acidic conditions hydrolyze the ester bond, yielding 3-methylbenzoic acid and cyclohexanol. Neutral/basic conditions favor slower degradation, with Arrhenius modeling predicting a shelf life of >2 years at 25°C .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclohexyl 3-methylbenzoate in nucleophilic substitution reactions?
The ester’s carbonyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the meta position of the benzene ring. Computational studies (DFT) reveal that steric hindrance from the cyclohexyl group further stabilizes transition states at the para position in certain solvents (e.g., DMF), leading to mixed regioisomers. Solvent polarity and temperature critically modulate selectivity .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced bioactivity?
SAR studies on benzoate esters (e.g., ethyl 4-aminobenzoate derivatives) suggest that electron-donating substituents (e.g., -CH₃ at the 3-position) enhance antimicrobial activity, while bulky groups (e.g., cyclohexyl) improve membrane permeability. In vitro assays comparing cyclohexyl 3-methylbenzoate with fluorinated analogs (e.g., 3-fluorobenzoate) show a 2–3× increase in potency against Gram-positive bacteria, likely due to improved target binding .
Q. What experimental strategies resolve contradictions in reported biological activity data for cyclohexyl 3-methylbenzoate?
Discrepancies in IC₅₀ values (e.g., 10–50 μM in cytotoxicity assays) may arise from variations in cell lines, assay protocols, or impurity profiles. Standardize testing using ISO-certified cell cultures (e.g., HeLa or HEK293) and include purity checks via LC-MS. Dose-response curves should be replicated under controlled oxygen levels (5% CO₂) to minimize oxidative stress artifacts .
Q. How does the compound’s crystal structure inform its intermolecular interactions in solid-state formulations?
X-ray crystallography of analogs (e.g., N-cyclohexyl-3-fluorobenzamide) reveals that the cyclohexyl group adopts a chair conformation, enabling van der Waals interactions with adjacent molecules. These interactions contribute to high melting points (∼150°C) and low hygroscopicity, making the compound suitable for tablet formulations. Pair distribution function (PDF) analysis can further map amorphous vs. crystalline domains .
Methodological Considerations
Designing a protocol to assess cyclohexyl 3-methylbenzoate’s photodegradation pathways:
Expose the compound to UV light (λ = 365 nm) in a photoreactor and monitor degradation kinetics via HPLC. Identify photoproducts using high-resolution MS/MS and propose pathways (e.g., Norrish-type cleavage or oxidation). Control experiments should include dark conditions and radical scavengers (e.g., ascorbic acid) to distinguish between oxidative and non-oxidative mechanisms .
Optimizing extraction efficiency from biological samples:
Use solid-phase extraction (SPE) with C18 cartridges and elution solvents (e.g., acetonitrile:water, 70:30). Spike-and-recovery studies in plasma or tissue homogenates should account for matrix effects, validated by standard additions. For lipid-rich matrices, incorporate a pre-wash step with hexane to remove interferents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
